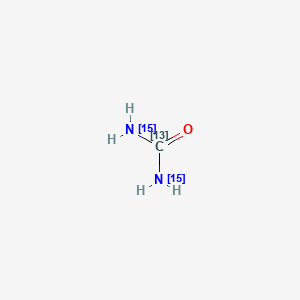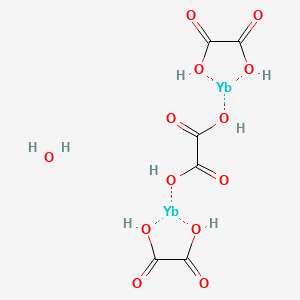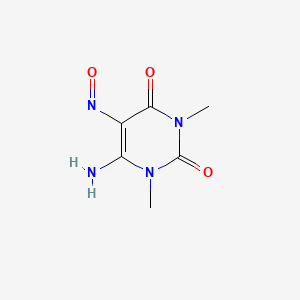
Trimethylantimony dibromide
説明
Trimethylantimony dibromide, also known as Dibromo(trimethyl)stiborane, is an organometallic compound . It has a linear formula of Sb(CH3)3Br2 . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an antimony (Sb) atom bonded to three methyl (CH3) groups and two bromine (Br) atoms . The molecular weight of the compound is 326.67 g/mol .Physical and Chemical Properties Analysis
This compound appears as a white powder . It has a melting point of 183.7 °C, beyond which it decomposes . The solubility of this compound in water is not specified .科学的研究の応用
Vibrational Spectra Analysis : The vibrational spectra, including Infrared and Raman spectra, of trimethylantimony dibromide have been analyzed. These studies provide insights into the molecular structure and properties of this compound (Woods & Long, 1971).
Solid-State Structures Redetermination : The solid-state structure of this compound has been redetermined using X-ray crystallography. This research provides detailed information on bond distances and angles, contributing to a better understanding of its chemical structure (Wang, Gaffney, Dybowski, & Rheingold, 1996).
Gas-Phase Molecular Structure : The molecular structure of trimethylantimony(V) dichloride, a related compound, was studied in the gas phase. Such studies help in understanding the geometry and bonding in these types of compounds (Shen & Hemmings, 1989).
Synthesis and Properties of Complexes : Research on the synthesis and properties of trimethylantimony(V) complexes with dithiocarbonate derivatives has been conducted. These studies are significant for developing new compounds with potential applications in various fields (Ouchi, Shimoi, Ebina, Uehiro, & Yoshino, 1978).
Biological Generation of Trimethylantimony : Studies have shown that certain microorganisms can generate trimethylantimony. This biogenesis is significant in understanding the environmental behavior and transformation of antimony compounds (Craig, Jenkins, Dewick, & Miller, 1999).
Use in Organometallic Vapor Phase Epitaxy : Trimethylantimony has been used in organometallic vapor phase epitaxy for the growth of semiconductors like GaSb and InSb. This research is crucial for the development of advanced electronic materials (Chen, Fang, Stringfellow, & Gedridge, 1991).
Investigation of Electrospray Mass Spectra : The electrospray mass spectra of trimethylantimony compounds have been investigated. This study aids in the analytical characterization of these compounds, which is important for various applications in chemistry and materials science (Zheng, Takeda, & Furuta, 2001).
Safety and Hazards
Trimethylantimony dibromide is classified as harmful if swallowed or inhaled, and it is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and chemical impermeable gloves is advised .
特性
IUPAC Name |
dibromo(trimethyl)-λ5-stibane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.2BrH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPVCKBWYYOBU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sb](C)(C)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Br2Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046559 | |
| Record name | Trimethyldibromoantimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24606-08-4, 5835-64-3 | |
| Record name | Trimethylantimony dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024606084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyldibromoantimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylantimony(V) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




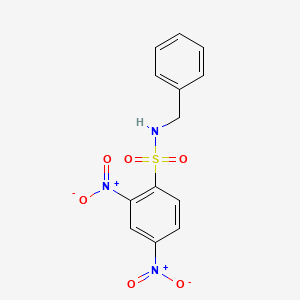
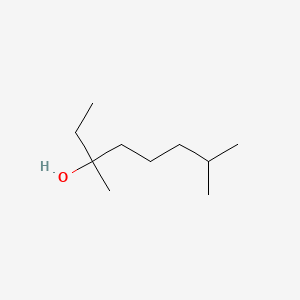
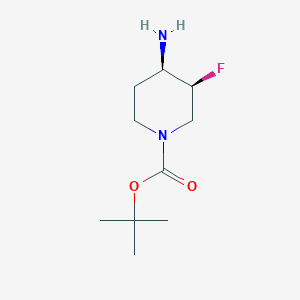
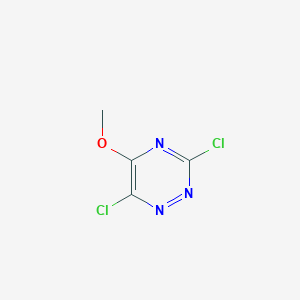



![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B3427282.png)
